Benzyl Azetidine-3-carboxylate Trifluoroacetate

Description

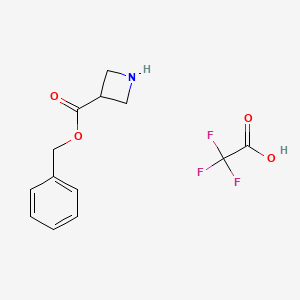

Benzyl Azetidine-3-carboxylate Trifluoroacetate (BACT) is a synthetic azetidine derivative characterized by a benzyl ester group at the 3-position of the azetidine ring and a trifluoroacetate counterion. The compound’s structure (shown in ) includes a four-membered azetidine ring, which confers unique steric and electronic properties compared to larger cyclic amines. The trifluoroacetate salt enhances solubility in polar organic solvents, making BACT a versatile intermediate in pharmaceutical synthesis, particularly for modulating bioavailability and metabolic stability in drug candidates.

Properties

IUPAC Name |

benzyl azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBTNZPCQFHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006278-23-3 | |

| Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Benzyl Azetidine-3-carboxylate Trifluoroacetate typically involves the reaction of azetidine-3-carboxylic acid with benzyl alcohol in the presence of trifluoroacetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzyl Azetidine-3-carboxylate Trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .

Scientific Research Applications

Organic Synthesis

Benzyl azetidine-3-carboxylate trifluoroacetate serves as a building block in the synthesis of complex organic molecules. It is utilized in various reactions, including:

- Esterification : Formation of esters for further chemical transformations.

- Nucleophilic Substitutions : Serving as a precursor for introducing different functional groups.

Biological Applications

In biological research, this compound is investigated for its potential as:

- Enzyme Inhibitor : It can interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Antimicrobial Agent : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug development:

- Therapeutic Potential : Investigated for possible applications in treating bacterial infections or as anticancer agents.

- Drug Design : Its lipophilicity allows for better membrane penetration, enhancing bioavailability.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Used in esterification and nucleophilic substitutions |

| Biological Research | Enzyme inhibition studies | Potential antimicrobial properties |

| Pharmaceutical Industry | Drug development | Investigated for therapeutic potential |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial activity of derivatives of benzyl azetidine-3-carboxylate showed promising results against Gram-positive bacteria. Compounds derived from this parent structure exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes revealed that the compound could effectively inhibit enzyme activity, suggesting its potential role as a biochemical probe in metabolic pathway investigations.

Mechanism of Action

The mechanism of action of Benzyl Azetidine-3-carboxylate Trifluoroacetate involves its interaction with various molecular targets and pathways. The azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

BACT belongs to a family of azetidine carboxylate derivatives. Key structural analogs include:

- Methyl 2-Azetidinecarboxylate Hydrochloride (MACH)

- Ethyl 3-Azetidinecarboxylate Hydrochloride (EACH)

- Azetidine-3-carbonitrile Hydrochloride (ACCH)

Table 1: Comparative Properties of BACT and Analogous Compounds

Structural and Functional Differences

- Ester Group Impact :

The benzyl group in BACT increases lipophilicity (logP ~1.8) compared to MACH (logP ~0.2) and EACH (logP ~0.5), enhancing membrane permeability but reducing aqueous solubility. ACCH lacks an ester group, favoring reactivity in nucleophilic substitutions due to its nitrile moiety. - Counterion Effects : The trifluoroacetate counterion in BACT lowers the pKa of the azetidine nitrogen (~6.5 vs. ~8.2 for hydrochloride salts), improving solubility in acidic media. Hydrochloride salts (MACH, EACH) are preferred for aqueous-phase reactions.

Biological Activity

Benzyl azetidine-3-carboxylate trifluoroacetate is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and as a synthetic intermediate in pharmaceuticals. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, a carboxylate group, and a trifluoroacetate moiety. The molecular formula is C₁₁H₁₃F₃N₁O₄, with a molecular weight of approximately 293.23 g/mol. The trifluoroacetate group enhances the compound's solubility and stability under various conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, derivatives have shown AChE inhibition comparable to rivastigmine, a known treatment for Alzheimer's disease .

Table 1: Inhibitory Activity of Related Azetidine Compounds

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Rivastigmine | 80 | 75 |

| Benzyl Azetidine-3-CA | 78 | 70 |

| Compound X | 82 | 68 |

The neuroprotective effects are believed to stem from the compound's ability to reduce oxidative stress and modulate apoptotic pathways. In vitro studies have demonstrated that this compound can significantly lower caspase-3/7 activity in neuronal models subjected to oxidative damage, suggesting a protective mechanism against apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions involving appropriate precursors. Various synthetic strategies have been developed to enhance yield and selectivity:

- Palladium-Catalyzed Reactions : These methods enable the efficient coupling of aryl groups to azetidine derivatives, improving functionalization possibilities .

- Hydrolysis Techniques : Hydrolysis of azetidine esters can yield bioactive acids that serve as intermediates for further pharmaceutical development .

Case Study 1: Neuroprotection in Alzheimer's Models

In a study examining neuroprotective agents in models of Alzheimer's disease, this compound was tested for its ability to mitigate glutamate-induced neurotoxicity. Results indicated a marked reduction in neuronal death and oxidative stress markers, positioning the compound as a promising candidate for further development in treating neurodegenerative disorders .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the compound's effects on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through caspase activation pathways, demonstrating its potential as an anticancer agent .

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 0.58 | 75 |

| Hs 578T | 0.53 | 70 |

| BT-20 | 0.80 | 68 |

Q & A

Q. What are the recommended methods for synthesizing Benzyl Azetidine-3-carboxylate Trifluoroacetate with high purity?

The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with benzyl-protecting groups, followed by trifluoroacetic acid (TFA) salt formation. Key steps include:

- Azetidine ring formation : Use of benzhydrylazetane intermediates (e.g., 1-Benzhydrylazetane-3-carboxylic acid, CAS 36476-87-6) to stabilize the strained azetidine ring during synthesis .

- Benzyl protection : Benzyloxycarbonyl (Cbz) groups, as seen in N-Benzyloxycarbonyl-DL-alanine (CAS 4132-86-9), can be adapted for carboxylate protection via carbodiimide-mediated coupling .

- Trifluoroacetate salt formation : Reaction with TFA under anhydrous conditions, followed by purification via recrystallization (using solvents like dichloromethane/hexane) or reverse-phase HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- NMR spectroscopy : Compare H and C NMR data with reference standards (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b, a certified quantitative NMR standard) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) calibrated with sodium trifluoroacetate clusters for accurate mass determination (e.g., m/z 319.28 for CHFNO) .

- Melting point analysis : Validate against reported values (e.g., dec. 178–180°C for structurally similar azetidine derivatives) .

Advanced Research Questions

Q. How can researchers address instability of this compound in aqueous or basic conditions?

- Solvent optimization : Avoid prolonged exposure to water or polar protic solvents. Use anhydrous acetonitrile or DMF for reaction media .

- pH control : Maintain acidic conditions (pH < 5) during storage to prevent hydrolysis of the trifluoroacetate moiety .

- Stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Compare F NMR data with trifluoromethyl-containing analogs (e.g., 3,5-bis(trifluoromethyl)benzylamine, CAS 85068-29-7) to confirm trifluoroacetate integration .

- X-ray crystallography : If crystalline, use single-crystal diffraction to resolve ambiguities in stereochemistry (e.g., cis/trans configurations in azetidine rings) .

- Isotopic labeling : Synthesize C-labeled derivatives to trace carboxylate and benzyl group signals in complex spectra .

Q. What role does this compound play in drug discovery, particularly for protease inhibition?

- Mechanistic studies : The azetidine ring’s conformational rigidity mimics proline-like transition states, making it a scaffold for protease inhibitors (e.g., thrombin, trypsin) .

- SAR optimization : Modify the benzyl group (e.g., para-substitution) to enhance binding affinity, guided by computational docking and free-energy perturbation simulations .

- In vivo profiling : Assess metabolic stability by tracking trifluoroacetate release via LC-MS/MS in plasma samples .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.